Benzyl Morpholinoacetate
Overview
Description
Benzyl Morpholinoacetate (CAS# 53342-23-7) is a research chemical . It has a molecular weight of 235.28 and a molecular formula of C13H17NO3 . The IUPAC name for this compound is benzyl 2-morpholin-4-ylacetate .
Synthesis Analysis
The synthesis of morpholines, which includes Benzyl Morpholinoacetate, has been a subject of research due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .
Molecular Structure Analysis
The molecular structure of Benzyl Morpholinoacetate is characterized by a benzene ring with a morpholine group and an acetate group attached to it . The presence of these functional groups imparts unique reactivity and physical characteristics to the molecule .
Physical And Chemical Properties Analysis
Benzyl Morpholinoacetate has a molecular weight of 235.28 and a molecular formula of C13H17NO3 . It has a boiling point of 344.112°C at 760 mmHg and a density of 1.138 g/cm³ .
Scientific Research Applications
Synthesis and Physicochemical Properties
Benzyl Morpholinoacetate, and related compounds, have been studied for their unique physicochemical properties, leading to applications in green chemistry. For instance, a series of 4-benzyl-4-methylmorpholinium salts, which share structural similarities with Benzyl Morpholinoacetate, have been synthesized. These salts exhibit moderate to low toxicity and show potential as biomass solvents due to their physicochemical properties, including the ability to dissolve cellulose. This application is particularly relevant in the context of sustainable and environmentally friendly chemical processes (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, Stepnowski, 2011).
Antimicrobial Activity
Benzyl Morpholinoacetate derivatives have been explored for their antimicrobial properties. A study synthesized novel benzoxazole derivatives with morpholin-4-yl acetamido groups, demonstrating broad-spectrum antimicrobial activity against various bacterial strains and Candida species. These findings suggest potential applications in developing new antimicrobial agents to combat resistant pathogens (Temiz-Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, Altanlar, 2005).
Enzyme Inhibition for Therapeutic Applications
The exploration of Benzyl Morpholinoacetate derivatives has extended into pharmacological research, particularly focusing on enzyme inhibition. A study on novel benzimidazole-morpholine derivatives revealed their potential as dual-acting inhibitors for enzymes such as acetylcholinesterase and monoamine oxidase. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, showing promise as multi-action therapeutic agents (Can, Acar Çevik, Sağlık, Özkay, Atlı, Baysal, Demir Özkay, Can, 2017).
Biosynthesis and Metabolic Engineering
Benzyl Morpholinoacetate and its analogs have been subjects of metabolic engineering to produce pharmaceutically relevant compounds. For example, the microbial synthesis of benzylisoquinoline alkaloids, a class including therapeutic compounds, has been demonstrated using yeast. This approach leverages the biosynthesis pathways of plants, offering a potential method for sustainable production of valuable pharmaceuticals (Deloache, Russ, Narcross, Gonzales, Martin, Dueber, 2015).
properties
IUPAC Name |
benzyl 2-morpholin-4-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(10-14-6-8-16-9-7-14)17-11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPKXGVBIUEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434945 | |
Record name | Benzyl Morpholinoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Morpholinoacetate | |
CAS RN |
53342-23-7 | |
Record name | Benzyl Morpholinoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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